molecular formula C14H15BrN2O B2991826 3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide CAS No. 1436319-32-2

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide

Cat. No.: B2991826
CAS No.: 1436319-32-2
M. Wt: 307.191
InChI Key: GEJZAGJFIIOXJW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 4-bromo-3-methylphenyl group at the 3-position and a 1-cyanocyclopropyl moiety at the terminal amide nitrogen. This compound belongs to a class of nitrile-containing peptidomimetics, which are often designed to target proteolytic enzymes such as cathepsins or parasitic proteases like Rhodesain . The 1-cyanocyclopropyl group is a common pharmacophore in protease inhibitors, contributing to covalent or non-covalent enzyme inhibition .

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJZAGJFIIOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2(CC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a brominated aromatic ring and a cyanocyclopropyl moiety, suggests various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C14H15BrN2O
  • Molecular Weight : 307.191 g/mol
  • CAS Number : 1436319-32-2
  • Purity : Typically around 95% .

Structural Information

The compound features a propanamide backbone with a brominated phenyl group and a cyanocyclopropyl substituent, which may influence its pharmacological properties.

PropertyValue
IUPAC NameThis compound
InChIInChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18)
SMILESCC(C(=O)N(C#C1CC1)c1cc(C)c(Br)cc1

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antitumor Activity : Studies have shown that brominated compounds can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of the bromine atom in the aromatic ring can enhance the compound's ability to disrupt microbial membranes.

Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the effects of brominated phenylpropanoids on cancer cell lines. The results indicated that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

Another investigation focused on the antimicrobial properties of halogenated compounds. The study revealed that derivatives with a bromine substituent exhibited enhanced activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Moderate absorption rates were observed in vitro.
  • Distribution : The lipophilicity due to the brominated aromatic group may facilitate tissue distribution.
  • Metabolism : Cytochrome P450 enzymes may play a role in metabolizing this compound, leading to various metabolites with potential biological activity .

Toxicological Profile

Initial toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. The toxicity could be influenced by its structural characteristics and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Key Features
3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide 4-Bromo-3-methylphenyl (3) C₁₄H₁₅BrN₂O Bromine enhances hydrophobicity; methyl improves steric compatibility.
N-(1-Cyanocyclopropyl)-3-(3-methyl-1H-indol-1-yl)propanamide (7b) 3-Methylindole (3) C₁₆H₁₇N₃O Indole ring enables π-π stacking; methyl optimizes steric bulk.
N-(1-Cyanocyclopropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (8b) 5-Fluoroindole (3) C₁₅H₁₄FN₃O Fluorine increases electronegativity, potentially enhancing binding affinity.
ICatS inhibitor (29) 2,3-Difluorobenzyl sulfonyl C₂₀H₁₇F₅N₂O₃S Sulfonyl group introduces polarity; trifluoromethyl enhances metabolic stability.

Key Observations :

  • Electron-Withdrawing Groups : Bromine in the target compound contrasts with fluorine in 8b, offering distinct electronic profiles. Bromine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to fluorine .

Table 2: Enzymatic Inhibition Profiles

Compound Name Target Enzyme Inhibitory Activity (IC₅₀/Ki) Mechanism
This compound Not reported Data unavailable Likely competitive inhibition.
7b and 8b Rhodesain Ki ≈ 1–10 µM (estimated) Covalent nitrile-based inhibition.
ICatS inhibitor (29) Cathepsin S IC₅₀ = 1–10 µM Non-covalent, sulfonyl-mediated.

Key Insights :

  • Enzyme Selectivity : While 7b and 8b target Rhodesain (a parasitic protease), the CatS inhibitor (29) demonstrates divergent selectivity, highlighting the impact of substituents on target specificity.
  • Cyanocyclopropyl Role: The 1-cyanocyclopropyl group in the target compound and analogs 7b/8b is critical for covalent binding to cysteine proteases, whereas non-covalent interactions dominate in sulfonyl-containing inhibitors like 29 .

Stability Considerations :

  • Bromine’s electronegativity may reduce hydrolytic stability compared to fluorine-substituted analogs like 8b.
  • The cyanocyclopropyl group is generally metabolically stable, as seen in CatS inhibitors .

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